3-(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl)oxypropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl)oxypropanenitrile is a complex organic compound that features a piperidine ring, an alkyne group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl)oxypropanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a lithiated intermediate with methyl iodide, followed by reduction and rearrangement to generate a protected piperidine intermediate. This intermediate is then deprotected and subjected to further reactions to introduce the alkyne and nitrile groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl)oxypropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl)oxypropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl)oxypropanenitrile involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The alkyne and nitrile groups can participate in covalent bonding with biological molecules, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-1-ylmethyl)phenylboronic acid: Shares the piperidine ring but differs in the presence of a boronic acid group.
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-ylmethanone: Contains a piperidine ring and a pyridine moiety.
Uniqueness
3-(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl)oxypropanenitrile is unique due to its combination of a piperidine ring, an alkyne group, and a nitrile group. This combination provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.
Properties
IUPAC Name |
3-(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl)oxypropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-14(2,17-13-7-9-15)8-6-12-16-10-4-3-5-11-16/h3-5,7,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDWZXJVOKDFNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CCN1CCCCC1)OCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.